BENGHE Foundational & Exploratory

Check Availability & Pricing

CAS number and molecular formula for (R)-2-(1-
Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (R)-2-(1-Aminoethyl)phenol

Cat. No.: B043574

An In-depth Technical Guide to (R)-2-(1-Aminoethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(1-Aminoethyl)phenol is a chiral amine of significant interest in pharmaceutical research
and development. Its unique structural combination of a phenol group and a chiral aminoethyl
moiety makes it a valuable building block for the synthesis of complex molecular architectures
and pharmacologically active compounds. This technical guide provides a comprehensive
overview of the chemical and physical properties of (R)-2-(1-Aminoethyl)phenol, detailed
experimental protocols for its synthesis and analysis, and a summary of its applications in drug
discovery and analytical chemistry.

Chemical and Physical Properties

(R)-2-(1-Aminoethyl)phenol, with the CAS number 123983-05-1, is a solid at room
temperature.[1] It is recognized for its role as a key intermediate in the development of various
pharmaceutical agents. The fundamental properties of this compound are summarized in the
table below.
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Property Value Reference
CAS Number 123983-05-1 [2][3]
Molecular Formula C8H11NO [2][3]
Molecular Weight 137.18 g/mol [2][4]
IUPAC Name (R)-2-(1-aminoethyl)phenol [2]

Physical Form Solid [1]

Melting Point 87-88 °C [5]

Boiling Point (Predicted)

246.3+15.0 °C

[5]

Storage Temperature

2-8 °C, sealed in dry, dark

place

[1](6]

Purity

Typically 295%

[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of (R)-2-

(1-Aminoethyl)phenol. Below is a summary of expected spectroscopic characteristics.

Spectroscopic Technique

Expected Characteristics

Signals corresponding to aromatic protons, the

methine proton of the ethyl group, the methyl

1H NMR ,
protons, the amine protons, and the hydroxyl
proton.
Resonances for the aromatic carbons, the
13C NMR

methine carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

Characteristic absorption bands for O-H (broad),
N-H, C-H (aromatic and aliphatic), C=C

(aromatic), and C-O stretching vibrations.[7]

Mass Spectrometry (MS)

A molecular ion peak corresponding to the

molecular weight of the compound.
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Note: Specific spectral data for (R)-2-(1-Aminoethyl)phenol can be found in various chemical
databases.[6][8]

Synthesis and Purification

While custom synthesis is often available from commercial suppliers, a general understanding
of the synthetic routes is beneficial. The synthesis of the related achiral compound, 2-(2-
aminoethyl)phenol, involves the reduction of a nitrovinyl precursor, which provides a basis for a
potential synthetic pathway.

Experimental Protocol: Synthesis of 2-(2-
Aminoethyl)phenol (lllustrative)

The following protocol for the synthesis of the related compound 2-(2-aminoethyl)phenol is
adapted from the literature and illustrates a common synthetic strategy.[2]

Preparation of the Reaction Mixture: A solution of 2-(2-nitrovinyl)phenol (5.21 mmol) in
tetrahydrofuran (THF, 12 mL) is prepared.

e Reduction: The solution from step 1 is added dropwise over 1 hour to a stirred and cooled (0
°C) suspension of lithium aluminum hydride (LiAlH4, 17.18 mmol) in THF (6 mL) under an
inert atmosphere.

e Reaction Progression: The reaction mixture is stirred for an additional 2 hours at room
temperature.

e Quenching: The reaction is cooled to 0 °C, and water is carefully added to quench the
excess LiAlHa.

e Workup: The organic solvent is removed under reduced pressure. The residue is dissolved in
10% hydrochloric acid (HCI, 40 mL) and washed twice with ethyl acetate (EtOAc, 20 mL).
The combined organic layers are extracted twice with 10% HCI (20 mL).

» Basification and Extraction: The combined aqueous layers are treated with tartaric acid, and
the pH is adjusted to >10 with concentrated ammonia (NHs). The aqueous layer is then
extracted three times with chloroform (30 mL).
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» Drying and Concentration: The combined organic layers are washed with water and brine,
dried over anhydrous sodium sulfate (Naz=S0Oa4), and concentrated under reduced pressure.

 Purification: The crude product is purified by silica gel chromatography to yield the final
product.

Synthesis Workflow
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Caption: Workflow for the synthesis of 2-(2-aminoethyl)phenol.

Applications in Research and Drug Development

(R)-2-(1-Aminoethyl)phenol serves as a versatile intermediate in the synthesis of more
complex molecules. Its chirality is particularly important in drug development, where
enantiomeric purity can be critical for therapeutic efficacy and safety.

Chiral Building Block

The primary application of (R)-2-(1-Aminoethyl)phenol is as a chiral building block. The
presence of both a nucleophilic amine and a phenolic hydroxyl group allows for a variety of
chemical transformations, enabling the construction of diverse molecular scaffolds for drug
discovery programs.

Chiral Solvating Agent in NMR Spectroscopy

A derivative of (R)-2-(1-Aminoethyl)phenol has been successfully employed as a chiral
solvating agent (CSA) for the determination of the absolute configuration of N-3,5-
dinitrobenzoyl derivatives of amino acids using NMR spectroscopy.[9] This application
highlights the utility of this scaffold in the development of new analytical methods for
stereochemical analysis.

Logical Relationship for Chiral Recognition
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Caption: Use of an (R)-2-(1-Aminoethyl)phenol derivative in chiral recognition.

Safety and Handling

(R)-2-(1-Aminoethyl)phenol should be handled with appropriate safety precautions in a
laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed

information on handling, storage, and disposal. The compound is classified as a warning, with

hazard statements indicating it may cause skin irritation, serious eye irritation, and respiratory

irritation. [1]

Hazard Statement Code
Causes skin irritation H315
Causes serious eye irritation H319
May cause respiratory irritation H335
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Conclusion

(R)-2-(1-Aminoethyl)phenol is a valuable and versatile chiral building block with significant
potential in pharmaceutical and chemical research. Its well-defined structure and dual
functional groups make it an attractive starting material for the synthesis of a wide range of
target molecules. The applications of its derivatives as chiral solvating agents also underscore
its importance in the field of stereochemistry. Further exploration of this compound and its
analogues is likely to lead to the discovery of novel therapeutic agents and analytical tools.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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